1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of two ethyl groups at positions 1 and 5 of the pyrazole ring, and a sulfonyl chloride group at position 4. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1,5-diethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the pyrazole ring. The general reaction scheme is as follows:
[ \text{1,5-Diethyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may modify proteins or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with methyl groups instead of ethyl groups.
1,5-Diethyl-1H-pyrazole-3-sulfonyl chloride: Sulfonyl chloride group at the 3-position instead of the 4-position.
Uniqueness
1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group at the 4-position and the presence of ethyl groups at positions 1 and 5. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
IUPAC Name |
1,5-diethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-6-7(13(8,11)12)5-9-10(6)4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEWRNXANPVKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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